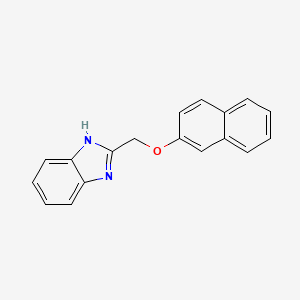

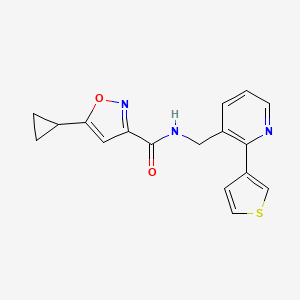

2-(naphthalen-2-yloxymethyl)-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole . The starting materials were o-phenylenediamine and naphtene-1-acetic acid/2-naphthoxyacetic acid . Another study reports the synthesis of novel Mannich bases 5-(naphthalen-2-yloxymethyl)-3-(substituted)aminomethyl-3H-[1,3,4]oxadiazole-2-thiones .科学的研究の応用

Anticancer Activity

2-(naphthalen-2-yloxymethyl)-1H-benzimidazole derivatives have been investigated for their anticancer properties. For instance, a study designed and synthesized novel compounds with a 2-methyl-benzimidazole ring, which were screened for their in vitro cytotoxic activity against various human tumor cell lines. The results highlighted the importance of the 5,6-dimethyl-benzimidazole or 2-methyl-benzimidazole ring, along with the 2-naphthylmethyl substituent at position-3 of the benzimidazole ring for cytotoxic activity. Specifically, a compound within this series demonstrated significant selectivity to certain cell lines, indicating its potential as an anticancer agent (Yang et al., 2019).

Antimicrobial Activity

Additionally, compounds related to this compound have shown notable antimicrobial activity. For example, new N-(naphthalen-1-yl)propanamide derivatives were synthesized and evaluated for their antimicrobial effects against a range of bacteria and fungi species. The findings revealed that all compounds displayed significant activity, with certain derivatives exhibiting antifungal and anti-gram-positive bacterial activity comparable to established medications (Evren et al., 2020). Moreover, novel thiazole derivatives were synthesized and their antimicrobial and cytotoxic activities were assessed, further showcasing the potential of this compound-related compounds in therapeutic applications (Dawbaa et al., 2021).

Bioimaging and Sensing Applications

Furthermore, benzimidazole-based ratiometric fluorescent pH probes have been developed for high-efficiency and fast-response visual detection of pH in acidic regions. These probes, which utilize 2,6-bis(1-alkyl-1H-benzimidazol-2-yl)naphthalene, exhibit large red shifts in emission spectra upon pH changes, indicating their potential use in real-time and reversible pH sensing in various applications, including bioimaging (Wu et al., 2018).

Electronic and Optical Applications

Compounds with a naphthalene benzimidazole structure have also been explored for electronic and optical applications. For instance, rigid naphthalene benzimidazole-based ligands were synthesized and utilized to create deep red phosphorescent cyclometalated iridium(III) complexes. These complexes exhibit strong emissions extending up to the near-infrared region and have been applied in organic light-emitting diodes, displaying high external quantum efficiency and deep red emission (Rajakannu et al., 2020).

特性

IUPAC Name |

2-(naphthalen-2-yloxymethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c1-2-6-14-11-15(10-9-13(14)5-1)21-12-18-19-16-7-3-4-8-17(16)20-18/h1-11H,12H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOENYQZRXBUTBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-tert-butylbenzoate](/img/structure/B2396621.png)

![5-Bromo-N-[cyano(cyclopropyl)methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2396624.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2396626.png)

![3-Cyclopropyl-1-[1-(3-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2396629.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2396631.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2396636.png)